molecular formula C22H22N6O3 B2845763 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-15-4

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2845763
CAS No.: 836638-15-4
M. Wt: 418.457
InChI Key: OYBMGBGCPWHMNQ-OPEKNORGSA-N
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Description

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-b]quinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]quinoxaline core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The dihydroxybenzylidene moiety can participate in redox reactions, while the pyrrolo[2,3-b]quinoxaline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-12(2)10-24-22(31)18-19-21(27-15-6-4-3-5-14(15)26-19)28(20(18)23)25-11-13-7-8-16(29)17(30)9-13/h3-9,11-12,29-30H,10,23H2,1-2H3,(H,24,31)/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBMGBGCPWHMNQ-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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